molecular formula C8H10O6 B13363116 2-(2-Ethoxy-2-oxoethyl)fumaric acid

2-(2-Ethoxy-2-oxoethyl)fumaric acid

Cat. No.: B13363116
M. Wt: 202.16 g/mol
InChI Key: GQOFBVPWVCINHF-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxy-2-oxoethyl)fumaric acid is an organic compound with a unique structure that includes both ester and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)fumaric acid typically involves the esterification of fumaric acid with ethyl oxalate. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

Fumaric acid+Ethyl oxalate2-(2-Ethoxy-2-oxoethyl)fumaric acid\text{Fumaric acid} + \text{Ethyl oxalate} \rightarrow \text{this compound} Fumaric acid+Ethyl oxalate→2-(2-Ethoxy-2-oxoethyl)fumaric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)fumaric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)fumaric acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)fumaric acid involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The compound can also participate in cyclization reactions, forming cyclic esters or lactones.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
  • 2-(2-Ethoxy-2-oxoethyl)sulfanyl derivatives
  • 2-(2-Ethoxy-2-oxoethyl)(methyl)amino derivatives

Uniqueness

2-(2-Ethoxy-2-oxoethyl)fumaric acid is unique due to its combination of ester and carboxylic acid functional groups, which provide diverse reactivity and potential applications. Its structure allows for various chemical modifications, making it a versatile compound in synthesis and research.

Properties

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

(E)-2-(2-ethoxy-2-oxoethyl)but-2-enedioic acid

InChI

InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h3H,2,4H2,1H3,(H,9,10)(H,12,13)/b5-3+

InChI Key

GQOFBVPWVCINHF-HWKANZROSA-N

Isomeric SMILES

CCOC(=O)C/C(=C\C(=O)O)/C(=O)O

Canonical SMILES

CCOC(=O)CC(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.